1-Chloro-2-nitro-4-propoxybenzene
Description
1-Chloro-2-nitro-4-propoxybenzene (CAS: 1862633-76-8) is a substituted aromatic compound featuring a benzene ring with three functional groups: a chlorine atom at position 1, a nitro group at position 2, and a propoxy group (-OCH₂CH₂CH₃) at position 2. Its molecular formula is C₉H₉ClNO₃, with a molecular weight of 229.63 g/mol. The compound is synthesized at 95% purity, as noted in commercial catalogs . The propoxy group provides moderate lipophilicity compared to shorter alkoxy chains (e.g., ethoxy) or branched alternatives (e.g., isopropoxy), influencing solubility and reactivity in organic reactions. The nitro and chloro groups are strong electron-withdrawing substituents, directing electrophilic substitution reactions to specific positions on the aromatic ring.
Properties
IUPAC Name |
1-chloro-2-nitro-4-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKROJFIAFBJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Chloro-2-nitro-4-propoxybenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-4-propoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods often involve similar nitration reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Chloro-2-nitro-4-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-amino-4-propoxybenzene, while oxidation of the propoxy group results in 1-chloro-2-nitro-4-carboxybenzene .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-chloro-2-nitro-4-propoxybenzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group stabilizes the transition state, facilitating the displacement of the chlorine atom by a nucleophile . In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification, depending on its specific structure and functional groups .
Comparison with Similar Compounds
(a) Substituent Effects on Reactivity and Solubility
- Allyloxy vs. Propoxy : The allyloxy group in 1-(allyloxy)-4-chloro-2-nitrobenzene (CAS: 100246-31-9) enhances reactivity due to the unsaturated bond, enabling participation in Diels-Alder or click chemistry . However, the linear propoxy chain in the target compound offers better thermal stability.
- Ethoxy vs.
- Branched vs. Linear Alkoxy : The isopropoxy group in 1-chloro-2-nitro-4-(propan-2-yloxy)benzene introduces steric hindrance, which may slow down nucleophilic aromatic substitution reactions relative to the linear propoxy analogue .
(b) Electronic Effects
- The nitro group at position 2 in all compounds strongly deactivates the ring, directing further substitutions to meta positions.
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